molecular formula C17H17ClF3N3O2S B2527348 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate CAS No. 338415-52-4

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate

Cat. No.: B2527348
CAS No.: 338415-52-4
M. Wt: 419.85
InChI Key: MQQPYNZDBBQFSY-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate is a complex organic compound that features a combination of pyridine, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring is chlorinated and trifluoromethylated to form 3-chloro-5-(trifluoromethyl)pyridine.

    Piperazine Coupling: The chlorinated pyridine is then coupled with piperazine under basic conditions to form the piperazine-pyridine intermediate.

    Thiophene Carboxylation: The final step involves the esterification of the piperazine-pyridine intermediate with thiophene-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core with similar substituents.

    Thiophene-2-carboxylic acid derivatives: Similar thiophene moiety with carboxylate functionality.

    Piperazine derivatives: Compounds with piperazine rings and various substituents.

Uniqueness

What sets 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate apart is its combination of three distinct moieties (pyridine, piperazine, and thiophene) in a single molecule, providing a unique set of chemical and biological properties that are not commonly found in simpler analogs.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O2S/c18-13-10-12(17(19,20)21)11-22-15(13)24-5-3-23(4-6-24)7-8-26-16(25)14-2-1-9-27-14/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPYNZDBBQFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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